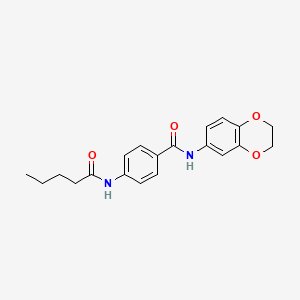

![molecular formula C19H26N2O5S B4620158 methyl 1-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]-4-piperidinecarboxylate](/img/structure/B4620158.png)

methyl 1-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]-4-piperidinecarboxylate

Vue d'ensemble

Description

Synthesis Analysis

Compounds similar to "methyl 1-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]-4-piperidinecarboxylate" have been synthesized through various methods, including cyclization reactions, relay catalytic cascade reactions, and oxidative cyclization. These processes involve multiple steps, starting from different precursors, to introduce specific functional groups or to form the piperidine or pyrrolidine rings integral to the molecule's structure (Galenko et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds with similar structural motifs has been characterized using techniques like single-crystal X-ray diffraction. These studies reveal details about the stereochemistry, molecular conformation, and the spatial arrangement of different functional groups. For instance, compounds with piperidine or pyrrolidine rings exhibit considerable conformational flexibility, which is crucial for their chemical reactivity and interactions (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

The chemical reactivity of these molecules is influenced by their functional groups, such as the presence of sulfonyl or carboxylate groups. These functional groups participate in various chemical reactions, including nucleophilic substitutions and cyclization reactions, leading to the formation of complex heterocyclic structures. Such reactivities are pivotal for the synthesis of molecules with desired biological or chemical properties.

Physical Properties Analysis

While specific physical properties of "methyl 1-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]-4-piperidinecarboxylate" are not directly available, related compounds often show properties like solubility in common organic solvents, melting points, and crystalline forms. These properties are influenced by the molecule's structural features, including the rigidity of the piperidine ring and the presence of substituents.

Chemical Properties Analysis

The chemical properties, such as acidity or basicity (pKa values), stability under various conditions, and reactivity towards other chemical entities, are key for understanding the compound's behavior in chemical syntheses or biological systems. For example, the presence of a benzoyl group can affect the compound's electron distribution, influencing its reactivity patterns (Yahya Nural et al., 2018).

Applications De Recherche Scientifique

Synthetic Methodologies and Organic Chemistry Applications

Development of New Synthetic Routes

Research has demonstrated the utility of related compounds in developing new synthetic routes to complex heterocyclic compounds, such as piperidines, pyrrolizidines, indolizidines, and quinolizidines, which are crucial for the synthesis of natural products and potential therapeutic agents. For example, conjugate additions and cyclization reactions have been employed for the enantioselective synthesis of several dendrobatid alkaloids, showcasing the compound's relevance in facilitating complex organic syntheses (Back & Nakajima, 2000).

Catalytic Applications in Organic Reactions

Another study highlighted the compound's role in electron-pair donor-based polymerizations, leading to the preparation of living polymers with specific end-functionalities, which could have implications for material science and engineering (Pratap & Heller, 1992).

Pharmacological and Biomedical Research

Antimicrobial and Antitumor Potentials

Derivatives of the compound have been explored for their antimicrobial and antitumor activities. For instance, synthesis and screening of polysubstituted derivatives have shown promising results against bacterial strains and Mycobacterium tuberculosis, suggesting potential for developing new antimicrobial agents (Nural et al., 2018).

Investigation in Cancer Research

Research on benzopyranylamine compounds, potentially related to the structural motif of methyl 1-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]-4-piperidinecarboxylate, has demonstrated significant antitumor activity against various human cancer cell lines, including breast, CNS, and colon cancer. These findings underscore the compound's relevance in medicinal chemistry for the development of new anticancer drugs (Jurd, 1996).

Mécanisme D'action

The mechanism of action of a compound refers to how it interacts with biological systems, which is typically relevant for pharmaceutical compounds. As of now, there is no available information on the biological activity or mechanism of action of "methyl 1-[2-methyl-5-(1-pyrrolidinylsulfonyl)benzoyl]-4-piperidinecarboxylate" .

Propriétés

IUPAC Name |

methyl 1-(2-methyl-5-pyrrolidin-1-ylsulfonylbenzoyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O5S/c1-14-5-6-16(27(24,25)21-9-3-4-10-21)13-17(14)18(22)20-11-7-15(8-12-20)19(23)26-2/h5-6,13,15H,3-4,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXKUBPSGHPFJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCC2)C(=O)N3CCC(CC3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4620096.png)

![N-allyl-2-{[3-cyano-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide](/img/structure/B4620108.png)

![N-[1-ethyl-2-(4-morpholinylmethyl)-1H-benzimidazol-5-yl]-4-methoxybenzamide](/img/structure/B4620116.png)

![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B4620124.png)

![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2,5-difluorobenzenesulfonamide](/img/structure/B4620131.png)

![isopropyl 5-(aminocarbonyl)-2-[({4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4620135.png)

![2-(2,5-dimethylphenoxy)-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B4620137.png)

![N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-quinolinecarboxamide](/img/structure/B4620146.png)

![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4620153.png)

![N-(4-ethoxyphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4620156.png)

![N-allyl-2-[(3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4620177.png)